molecular formula C23H28N4O3 B2527246 N-(1H-1,3-BENZODIAZOL-2-YL)-2-[3-(2-METHOXYPHENYL)PROPANAMIDO]-3-METHYLPENTANAMIDE CAS No. 1236261-06-5

N-(1H-1,3-BENZODIAZOL-2-YL)-2-[3-(2-METHOXYPHENYL)PROPANAMIDO]-3-METHYLPENTANAMIDE

Cat. No.: B2527246
CAS No.: 1236261-06-5
M. Wt: 408.502
InChI Key: PLKWEIZSTKFICL-UHFFFAOYSA-N
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Description

N-(1H-1,3-BENZODIAZOL-2-YL)-2-[3-(2-METHOXYPHENYL)PROPANAMIDO]-3-METHYLPENTANAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-BENZODIAZOL-2-YL)-2-[3-(2-METHOXYPHENYL)PROPANAMIDO]-3-METHYLPENTANAMIDE typically involves multi-step organic reactions. The starting materials often include benzodiazole derivatives and substituted phenylpropanamides. Common synthetic routes may involve:

    Condensation Reactions: Combining benzodiazole with substituted phenylpropanamides under acidic or basic conditions.

    Amidation Reactions: Formation of the amide bond through the reaction of carboxylic acids with amines in the presence of coupling agents like EDCI or DCC.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For controlled synthesis and high yield.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Optimization of Reaction Conditions: Including temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-BENZODIAZOL-2-YL)-2-[3-(2-METHOXYPHENYL)PROPANAMIDO]-3-METHYLPENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1H-1,3-BENZODIAZOL-2-YL)-2-[3-(2-METHOXYPHENYL)PROPANAMIDO]-3-METHYLPENTANAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

    Biology: Studying its effects on cellular processes and signaling pathways.

    Materials Science: Incorporation into polymers or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1H-1,3-BENZODIAZOL-2-YL)-2-[3-(2-METHOXYPHENYL)PROPANAMIDO]-3-METHYLPENTANAMIDE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through:

    Binding to Receptors: Modulating receptor activity and downstream signaling pathways.

    Inhibition of Enzymes: Blocking enzyme activity and affecting metabolic processes.

    Interaction with DNA: Altering gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar core structures but different substituents.

    Phenylpropanamide Derivatives: Compounds with similar side chains but different core structures.

Uniqueness

N-(1H-1,3-BENZODIAZOL-2-YL)-2-[3-(2-METHOXYPHENYL)PROPANAMIDO]-3-METHYLPENTANAMIDE is unique due to its specific combination of benzodiazole and phenylpropanamide moieties, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-[3-(2-methoxyphenyl)propanoylamino]-3-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-4-15(2)21(22(29)27-23-24-17-10-6-7-11-18(17)25-23)26-20(28)14-13-16-9-5-8-12-19(16)30-3/h5-12,15,21H,4,13-14H2,1-3H3,(H,26,28)(H2,24,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKWEIZSTKFICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=NC2=CC=CC=C2N1)NC(=O)CCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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